molecular formula C8H14ClNO2 B6216172 (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride CAS No. 2742623-49-8

(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride

Cat. No.: B6216172
CAS No.: 2742623-49-8
M. Wt: 191.7
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Description

(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride is a synthetic amino acid derivative. This compound features a unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and unusual geometric properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction, often using a suitable diene and a halogenated alkene under UV light or thermal conditions.

    Introduction of the Amino Group: The bicyclo[1.1.1]pentane core is then functionalized to introduce the amino group. This can be done via nitration followed by reduction or through direct amination using reagents like azides or amines.

    Attachment of the Propanoic Acid Moiety: The final step involves coupling the amino-functionalized bicyclo[1.1.1]pentane with a propanoic acid derivative. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and yield.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Purification: Employing crystallization and chromatography techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

    Substitution: The bicyclo[1.1.1]pentane core can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, R-NH₂).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for synthesizing complex molecules with unique structural properties.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Protein Engineering: Incorporated into peptides and proteins to study structure-function relationships.

    Enzyme Inhibition: Used to design inhibitors for enzymes with specific active site geometries.

Medicine

    Drug Development: Explored as a potential therapeutic agent due to its unique structural properties.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Utilized in the synthesis of polymers and materials with enhanced mechanical properties.

    Agriculture: Investigated for use in agrochemicals due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentane core allows for precise spatial orientation, enhancing binding affinity and specificity. This can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}butanoic acid
  • **(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}ethanoic acid
  • **(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid

Uniqueness

    Structural Rigidity: The bicyclo[1.1.1]pentane core provides exceptional rigidity compared to other cyclic structures.

    Functional Versatility: The compound can undergo a wide range of chemical reactions, making it a versatile building block.

    Biological Activity: Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and protein engineering.

This detailed overview provides a comprehensive understanding of (2S)-2-amino-3-{bicyclo[111]pentan-1-yl}propanoic acid hydrochloride, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

2742623-49-8

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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